beta,beta-Difluoro leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-L-leucine is a fluorinated amino acid derivative of leucine, an essential branched-chain amino acid. The incorporation of fluorine atoms into organic molecules, such as amino acids, can significantly alter their chemical and biological properties. Fluorinated amino acids are valuable in medicinal chemistry, structural biology, and drug design due to their unique characteristics, including increased metabolic stability and altered lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of leucine derivatives using fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective for converting alcohols, aldehydes, and ketones into their corresponding gem-difluorides under mild reaction conditions .
Industrial Production Methods
Industrial production of 3,3-Difluoro-L-leucine may involve large-scale fluorination processes using similar reagents and conditions as described above. The choice of fluorinating agent and reaction conditions can be optimized to achieve high yields and purity of the desired product. Additionally, continuous exchange cell-free protein synthesis (CFPS) has been employed to produce fluorinated amino acids, including 3,3-Difluoro-L-leucine, for use in protein engineering and structural studies .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-L-leucine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in 3,3-Difluoro-L-leucine can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrogenation Reactions: Asymmetric transfer hydrogenation of 3,3-difluoro-substituted compounds can be achieved using chiral phosphoric acid catalysts and Hantzsch ester as the hydrogen source.
Common Reagents and Conditions
Common reagents used in the reactions of 3,3-Difluoro-L-leucine include fluorinating agents (e.g., Deoxo-Fluor reagent), oxidizing agents, reducing agents, and hydrogenation catalysts. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of 3,3-Difluoro-L-leucine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives, while hydrogenation reactions can produce optically pure fluorinated compounds .
Scientific Research Applications
3,3-Difluoro-L-leucine has several scientific research applications, including:
Structural Biology: The incorporation of fluorinated amino acids into proteins allows for the use of 19F nuclear magnetic resonance (NMR) spectroscopy to study protein structure and dynamics.
Medicinal Chemistry: Fluorinated amino acids are used in the design of peptide drugs with improved metabolic stability and bioavailability.
Protein Engineering: The use of fluorinated amino acids in protein synthesis can enhance the stability and catalytic properties of enzymes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-L-leucine involves its incorporation into proteins and peptides, where it can influence their structure and function. The presence of fluorine atoms can alter the lipophilicity, metabolic stability, and binding interactions of the compound. In structural biology, 3,3-Difluoro-L-leucine can be used as a probe to study protein-ligand interactions and protein dynamics using 19F NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
5,5’-Difluoro-L-leucine: Another fluorinated leucine derivative with similar properties and applications.
3,3-Difluoroalanine: A fluorinated alanine derivative used in protein engineering and structural studies.
3,3,3-Trifluoroalanine: A highly fluorinated alanine derivative with unique chemical and biological properties.
Uniqueness of 3,3-Difluoro-L-leucine
3,3-Difluoro-L-leucine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3-position of the leucine molecule enhances its metabolic stability and lipophilicity, making it a valuable tool in medicinal chemistry and structural biology .
Properties
Molecular Formula |
C6H11F2NO2 |
---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
(2R)-2-amino-3,3-difluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-3(2)6(7,8)4(9)5(10)11/h3-4H,9H2,1-2H3,(H,10,11)/t4-/m1/s1 |
InChI Key |
XXVSVJMOOGHOQD-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)C([C@@H](C(=O)O)N)(F)F |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.